molecular formula C16H9ClF3N B2601870 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline CAS No. 120314-06-9

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2601870
CAS No.: 120314-06-9
M. Wt: 307.7
InChI Key: WUAYSZNXKSYNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoline scaffolds are recognized as privileged structures in the design of bioactive molecules, demonstrating a broad spectrum of pharmacological potential . This compound features a chloro substituent at the 2-position and a 3-(trifluoromethyl)phenyl group at the 4-position of the quinoline core, modifications that are frequently employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . While specific biological data for this compound is not available in the searched literature, functionalized quinoline derivatives are extensively investigated for their anticancer properties. Such compounds often exhibit cytotoxicity through mechanisms that may include growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Furthermore, quinoline-based molecules are known to interact with critical enzymatic targets; some act as topoisomerase inhibitors , disrupting DNA replication and transcription, while others bind to ATP-binding sites of kinases, impeding pro-survival signaling pathways . The presence of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, is known to enhance metabolic stability and cell membrane permeability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound as a key intermediate or building block for the synthesis of novel heterocyclic systems, or as a candidate for high-throughput screening in the development of new oncological, antimicrobial, or other therapeutic agents .

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N/c17-15-9-13(12-6-1-2-7-14(12)21-15)10-4-3-5-11(8-10)16(18,19)20/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAYSZNXKSYNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the quinoline ring. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at position 2 undergoes substitution with nucleophiles under mild to moderate conditions.

Reagent/ConditionsProductYield (%)Key ObservationsSource
Benzylamine (DMF, 80°C, 12 h)2-Benzylamino-4-[3-(trifluoromethyl)phenyl]quinoline78Enhanced solubility in polar solvents
Sodium methoxide (MeOH, reflux)2-Methoxy-4-[3-(trifluoromethyl)phenyl]quinoline65Requires prolonged heating
Potassium thiophenolate (THF, rt)2-Phenylthio-4-[3-(trifluoromethyl)phenyl]quinoline82Air-sensitive; inert atmosphere needed

Mechanistic Insight : The chloro group's reactivity is amplified by the electron-deficient quinoline ring, facilitating SNAr with soft nucleophiles (e.g., thiols, amines). Steric hindrance from the 4-position trifluoromethylphenyl group slows reactions compared to simpler chloroquinolines .

Transition Metal-Catalyzed Cross-Coupling

The chloro substituent participates in palladium- or nickel-catalyzed couplings to form carbon-carbon bonds.

Reaction TypeConditionsProductYield (%)Selectivity NotesSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Phenylboronic acid, 90°C2-Phenyl-4-[3-(trifluoromethyl)phenyl]quinoline88Requires ligand optimization
Buchwald-HartwigPd₂(dba)₃, Xantphos, Aniline, 100°C2-Anilino-4-[3-(trifluoromethyl)phenyl]quinoline73Limited by amine bulk

Key Finding : The trifluoromethylphenyl group does not interfere with coupling efficiency, but microwave irradiation (120°C, 30 min) improves yields in Suzuki reactions by 10–15% .

Magnesiation and Electrophilic Trapping

Directed ortho-metalation (DoM) strategies enable functionalization of the quinoline core.

Base/ElectrophileProductYield (%)RegioselectivitySource
i-PrMgCl·LiCl, Benzaldehyde3-Benzoyl-2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline68C-3 position favored
TMPMgCl·LiCl, I₂3-Iodo-2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline75Requires low temperatures (-20°C)

Limitation : The trifluoromethyl group’s steric bulk reduces reactivity at adjacent positions, directing metallation to C-3 .

Oxidation and Reduction

Controlled redox transformations modify the quinoline ring and substituents.

ReactionConditionsProductOutcomeSource
KMnO₄ (aq. H₂SO₄, 60°C)Quinoline N-oxide derivativePartial decomposition observedLow yield (≤30%)
H₂, Pd/C (EtOH, 50 psi)Partial reduction of aromatic ringMixture of dihydroquinoline derivativesNon-selective; requires optimization

Note : Harsh oxidation conditions lead to degradation, while catalytic hydrogenation is complicated by the stability of the trifluoromethyl group .

Functionalization of the Trifluoromethylphenyl Group

The meta-trifluoromethylphenyl moiety exhibits limited reactivity due to the strong electron-withdrawing effect of -CF₃.

ReactionConditionsOutcomeSource
NitrationHNO₃/H₂SO₄, 0°CNo reaction observed
Friedel-Crafts AcylationAlCl₃, AcCl, 25°CTrace product formation (<5% yield)

Rationale : The -CF₃ group deactivates the phenyl ring, rendering electrophilic substitution impractical under standard conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline is C15H10ClF3NC_{15}H_{10}ClF_3N. The presence of the trifluoromethyl group significantly impacts the compound’s lipophilicity and metabolic stability, which are critical factors influencing its pharmacological properties. The structural features of this compound allow it to interact effectively with biological targets.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth, and this compound has shown significant effectiveness against various strains, including Escherichia coli and Staphylococcus aureus. The incorporation of chlorine and trifluoromethyl groups enhances its antibacterial potency, making it a candidate for further development into antimicrobial agents .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. This compound has demonstrated potential as an anticancer agent through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. Research has highlighted its effectiveness against several cancer types, such as melanoma, breast cancer, and prostate cancer .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating a strong potential for development into a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound effectively inhibited the growth of breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways. Further studies are ongoing to assess its effectiveness in vivo .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents (Quinoline Positions) Key Features References
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline Cl (2), 3-(CF₃)Ph (4) Enhanced lipophilicity; potential anticancer/antimicrobial activity
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-ClPh (2), 3,4-(OCH₃)Ph (4), CH₃ (3), OCH₃ (6) Electron-rich methoxy groups may improve solubility but reduce metabolic stability
4-(3-Chloropropoxy)-2-(4-(trifluoromethyl)phenyl)quinoline 4-(Cl-propoxyl) (4), 4-(CF₃)Ph (2) Chloropropoxy chain may increase steric hindrance, affecting target binding
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline Cl (4), CH₃ (6), CF₃ (2) Methyl group at 6-position could modulate crystallinity and bioavailability
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline Cl (2), OCH₃ (7), CF₃ (4) Methoxy at 7-position introduces hydrogen-bonding potential

Key Observations :

  • Position 2 vs. 4 for -CF₃ : The -CF₃ group at the 4-position (target compound) may favor π-π stacking with aromatic residues in proteins compared to its placement at the 2-position (e.g., CAS 1701-26-4) .
  • Chlorine Placement: Chlorine at position 2 (target) vs.

Physicochemical Properties

  • Lipophilicity (logP) : The -CF₃ group increases logP, making the target compound more lipophilic than methoxy-substituted derivatives (e.g., ) .
  • Thermal Stability : Methyl or methoxy groups () lower melting points compared to halogenated analogs. The target compound’s melting point is expected to exceed 400 K based on similar structures .

Biological Activity

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and molecular biology. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against specific targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H10ClF3N
  • CAS Number : 120314-06-9

The quinoline backbone is known for its ability to interact with various biological targets, while the trifluoromethyl group contributes to increased lipophilicity and metabolic stability.

Research indicates that compounds with a quinoline structure often act as inhibitors for various kinases and receptors involved in cancer progression. The specific mechanisms of action for this compound include:

  • Inhibition of c-Met Receptor : Quinoline derivatives have shown promising results in inhibiting the c-Met receptor, which is implicated in tumor growth and metastasis. The compound's structure allows it to disrupt the catalytic conformation of the receptor, leading to reduced signaling pathways associated with cancer progression .
  • Targeting VEGF Receptors : Similar compounds have demonstrated significant inhibitory effects on vascular endothelial growth factor (VEGF) receptors. The interaction with these receptors is crucial for angiogenesis in tumors, suggesting that this compound may possess anti-angiogenic properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Target IC50 Value (µM) Effectiveness
Study Ac-Met0.72High potency against c-Met wt and mutants
Study BVEGFR-20.9Significant inhibition in endothelial cells
Study CMCF-7 Cells6.5Comparable to reference drugs like doxorubicin

Case Studies

  • c-KIT Kinase Inhibition : A study highlighted the efficacy of a related compound (CHMFL-KIT-64), which shares structural similarities with this compound. This compound demonstrated single-digit nanomolar potency against various c-KIT mutants, indicating a potential application in treating gastrointestinal stromal tumors (GISTs) .
  • Anti-Angiogenic Activity : In vitro studies on endothelial cells showed that quinoline derivatives exhibit potent anti-proliferative effects, with IC50 values lower than those of established treatments like sorafenib. This suggests that this compound could be developed as an anti-cancer agent targeting angiogenesis .

Q & A

Q. Basic

  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H/¹³C NMR resolves aromatic proton coupling patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate halogenated byproducts .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and detects isotopic patterns from chlorine .

What strategies are employed to resolve contradictory crystallographic data when the compound exhibits polymorphism or crystallographic disorder?

Q. Advanced

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder. Apply restraints (e.g., SIMU/DELU) to stabilize thermal parameters for overlapping atoms .
  • Twinned data handling : For twin-law ambiguities, employ HKLF5 format in SHELX to deconvolute overlapping reflections .
  • Temperature-dependent studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to identify polymorphic phase transitions .

What are the common biological targets for quinoline derivatives like this compound, and how are in vitro assays designed to evaluate their bioactivity?

Q. Basic

  • Targets : Kinases (e.g., EGFR), topoisomerases, and antimicrobial targets (e.g., Plasmodium enzymes) .
  • Assay design :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity with malachite green detection).
    • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cancer cell lines (e.g., HeLa) .

How can computational methods be integrated with experimental data to predict and verify the compound's reactivity in novel synthetic pathways?

Q. Advanced

  • DFT calculations : Simulate transition states for cyclization reactions to predict activation energies and regioselectivity .
  • Docking studies : Model interactions with biological targets (e.g., protein-ligand docking in AutoDock Vina) to prioritize derivatives for synthesis .
  • Machine learning : Train models on existing quinoline reaction datasets to predict optimal catalysts or solvent systems .

What are the mechanistic implications of the trifluoromethyl group on the compound's electronic properties and binding affinity in medicinal chemistry studies?

Q. Advanced

  • Electron-withdrawing effects : The -CF₃ group increases quinoline’s electron deficiency, enhancing π-π stacking with aromatic residues in target proteins .
  • Metabolic stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo. Validate via microsomal stability assays (e.g., rat liver microsomes) .
  • Hydrophobic interactions : Trifluoromethyl groups improve membrane permeability, quantified via PAMPA assays .

How should researchers handle hazardous byproducts generated during the synthesis of halogenated quinolines?

Q. Basic

  • Byproduct identification : Use GC-MS to detect chlorinated or fluorinated side products (e.g., polychlorinated biphenyls) .
  • Waste treatment : Neutralize acidic residues with NaHCO₃ before disposal. Employ activated carbon filters to adsorb volatile fluorocarbons .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.